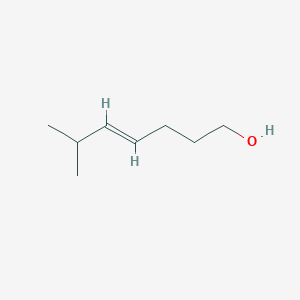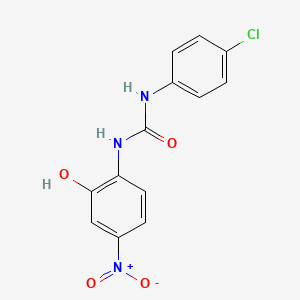
4-Bromo-2-(difluoromethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(difluoromethyl)-1-methylbenzene is a chemical compound with the molecular formula C8H7BrF2. It is a colorless liquid with a boiling point of 198-200°C and a melting point of -2°C. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4-Bromo-2-(difluoromethyl)-1-methylbenzene involves several steps. One common method is the late-stage difluoromethylation process, which has seen significant advancements in recent years . This process typically involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Industrial production methods often utilize metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes .
Chemical Reactions Analysis
4-Bromo-2-(difluoromethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cross-Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1-methylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals due to its unique chemical properties.
Environmental Research: It is employed in studies related to environmental chemistry and the development of environmentally friendly materials.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methylbenzene involves its ability to participate in various chemical reactions due to the presence of the bromine and difluoromethyl groups. These functional groups allow the compound to undergo electrophilic aromatic substitution, cross-coupling reactions, and other transformations . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
4-Bromo-2-(difluoromethyl)-1-methylbenzene can be compared with other similar compounds, such as:
4-Bromo-2-fluorotoluene: This compound has a similar structure but with a single fluorine atom instead of a difluoromethyl group.
4-Bromo-2-chlorotoluene: This compound has a chlorine atom instead of the difluoromethyl group.
4-Bromo-2-(trifluoromethyl)toluene: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogues .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHODKIODYMCSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)


![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387656.png)

![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)
